1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one
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Overview
Description
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the third position and an ethylthio group at the second position of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and ethyl mercaptan.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide to form an intermediate.
Final Product: The intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein function or gene expression. Detailed studies on its specific molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(methylthio)propan-1-one
- 1-(3-Chlorophenyl)propan-1-one
- 4-Methoxypropiophenone
Comparison: 1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both a chlorine atom and an ethylthio group, which impart distinct chemical properties and reactivity compared to its analogs. For example, the ethylthio group can participate in additional chemical reactions, providing more versatility in synthetic applications.
Biological Activity
1-(3-Chlorophenyl)-2-(ethylthio)propan-1-one, a compound with potential biological activities, has garnered interest in various scientific fields, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of a chlorophenyl group and an ethylthio moiety suggests potential interactions with biological systems, which are essential for its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can be evaluated using assays such as DPPH radical scavenging.
- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may modulate enzyme activity through binding to active sites or altering conformational states.
- Receptor Binding : It could interact with specific receptors, influencing cellular signaling pathways.
Antioxidant Activity
A study utilizing the DPPH radical scavenging method revealed that this compound exhibited a high level of antioxidant activity compared to standard antioxidants like ascorbic acid. The results are summarized in the following table:
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 88.6 |
Ascorbic Acid | 85.0 |
This indicates that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The MTT assay results are presented below:
Cell Line | IC50 (µM) |
---|---|
U-87 (Glioblastoma) | 12.5 |
MDA-MB-231 (Breast Cancer) | 15.0 |
These findings suggest that this compound has significant anticancer properties, particularly against glioblastoma cells.
Case Studies
Several case studies have investigated the pharmacological potential of similar compounds within the same chemical class. For instance:
- Case Study 1 : A derivative of this compound demonstrated enhanced activity against multidrug-resistant cancer cells, suggesting a possible role in overcoming resistance mechanisms.
- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-14-8(2)11(13)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3 |
InChI Key |
VXBFBJICOCBWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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